Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]acetate
Overview
Description
Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]acetate is an organic compound with the molecular formula C11H8F5NO3. It is a derivative of ethyl acetate, where the hydrogen atoms on the benzoyl group are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzoyl group can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Hydrolysis: 2,3,4,5,6-pentafluorobenzoic acid and ethanol.
Reduction: 2,3,4,5,6-pentafluorobenzyl alcohol.
Scientific Research Applications
Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its desired effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-fluorobenzoyl)amino]acetate
- Ethyl 2-[(2,3-difluorobenzoyl)amino]acetate
- Ethyl 2-[(2,3,4-trifluorobenzoyl)amino]acetate
Uniqueness
Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]acetate is unique due to the presence of five fluorine atoms on the benzoyl group, which significantly enhances its chemical stability, reactivity, and biological activity compared to its less fluorinated counterparts .
Properties
IUPAC Name |
ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5NO3/c1-2-20-4(18)3-17-11(19)5-6(12)8(14)10(16)9(15)7(5)13/h2-3H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMHPOMEDCNNTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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